molecular formula C7H10O3 B1624372 Ethyl 3-methyl-2-oxo-3-butenoate CAS No. 50331-71-0

Ethyl 3-methyl-2-oxo-3-butenoate

Cat. No. B1624372
CAS RN: 50331-71-0
M. Wt: 142.15 g/mol
InChI Key: XBEMDLANOLUIJO-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-2-oxo-3-butenoate, also known as ethyl acetoacetate, is a versatile organic compound that is widely used in chemical synthesis. It is a colorless liquid with a fruity odor and is soluble in water, ethanol, and ether. Ethyl acetoacetate is commonly used as a starting material for the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and fragrances.

Scientific Research Applications

Synthesis of Highly Functionalized Tetrahydropyridines Ethyl 3-methyl-2-oxo-3-butenoate is utilized as a 1,4-dipole synthon in the phosphine-catalyzed [4 + 2] annulation with N-tosylimines, leading to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and complete regioselectivity. This process represents a significant advancement in the synthesis of tetrahydropyridines due to its efficiency and selectivity (Zhu, Lan, & Kwon, 2003).

Selective Gamma Substitution Ethyl 3-methyl-2-trimethylsilyl-3-butenoate, a derivative, demonstrates selective reactivity at carbon 4 when treated with Lewis acid and various carbonyl compounds. This specificity in gamma substitution of an α,β-unsaturated ester underlines the compound's versatility in synthetic chemistry applications (Albaugh-Robertson & Katzenellenbogen, 1982).

Coumarin Syntheses via Pechmann Condensation In the field of organic synthesis, butyl-3-methylimidazolium chloroaluminate ionic liquid, a related compound, serves as a solvent and Lewis acid catalyst in the Pechmann condensation with phenols. This method is noted for its efficiency in synthesizing coumarins under ambient conditions, showcasing the utility of ethyl acetoacetate derivatives in facilitating rapid and efficient reaction pathways (Potdar, Mohile, & Salunkhe, 2001).

Formation of ω-Substituted Esters Ethyl 2-oxo-1-cyclohexanecarboxylate, through photochemical reactions in alcoholic solutions, leads to the formation of ω-substituted esters, indicating the potential for diverse chemical transformations and applications in the synthesis of complex organic molecules (Tokuda, Watanabe, & Itoh, 1978).

properties

IUPAC Name

ethyl 3-methyl-2-oxobut-3-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-4-10-7(9)6(8)5(2)3/h2,4H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBEMDLANOLUIJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10470351
Record name ethyl 3-methyl-2-oxo-3-butenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-methyl-2-oxobut-3-enoate

CAS RN

50331-71-0
Record name ethyl 3-methyl-2-oxo-3-butenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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